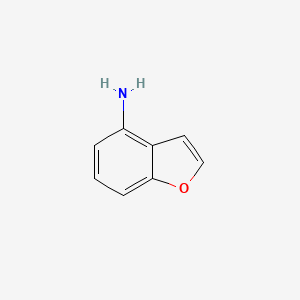

Benzofuran-4-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzofuran-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZGGFAZAPGFMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=COC2=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60465333 | |

| Record name | Benzofuran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412336-07-3 | |

| Record name | Benzofuran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzofuran-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Discovery and Synthetic History of Benzofuran-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzofuran-4-amine, a key heterocyclic amine, serves as a pivotal scaffold in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide array of pharmacological activities, including potent anticancer, anti-inflammatory, and kinase inhibitory properties. This in-depth technical guide provides a comprehensive overview of the discovery and historical development of this compound, detailing its synthesis, physicochemical properties, and its role as a modulator of critical signaling pathways. This document is intended to be a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics based on the benzofuran core.

Introduction

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, represents a "privileged scaffold" in medicinal chemistry.[1] The introduction of an amino group at the 4-position of the benzofuran ring system gives rise to this compound, a versatile building block for the synthesis of a diverse range of biologically active molecules. The unique structural and electronic properties of this core have led to its incorporation into numerous compounds targeting a variety of diseases.

While the broader class of benzofurans has a history dating back to the 19th century, with the first synthesis of the parent benzofuran ring by Perkin in 1870, the specific history of this compound is less definitively documented in readily available literature.[2] Its emergence as a compound of interest is closely tied to the growing recognition of aminobenzofurans as valuable pharmacophores in the latter half of the 20th century and into the 21st century.

Physicochemical Properties of this compound

| Property | Value | Data Type | Source |

| Molecular Formula | C₈H₇NO | Experimental | PubChem |

| Molecular Weight | 133.15 g/mol | Calculated | PubChem |

| CAS Number | 412336-07-3 | Experimental | PubChem |

| Melting Point | Not available | - | - |

| Boiling Point | 259.8 ± 13.0 °C | Predicted | ChemicalBook |

| Density | 1.225 ± 0.06 g/cm³ | Predicted | ChemicalBook |

| pKa (most basic) | 3.68 ± 0.10 | Predicted | ChemicalBook |

| LogP | 1.6 | Predicted | PubChem |

Note: Predicted values should be confirmed by experimental determination.

Key Synthetic Routes to this compound

The synthesis of this compound can be achieved through several strategic approaches, primarily involving the construction of the benzofuran ring followed by the introduction or modification of the amino group at the C4 position. The reduction of a 4-nitrobenzofuran precursor is a common and effective method.

Synthesis of the Precursor: 4-Nitrobenzofuran

A crucial intermediate in the synthesis of this compound is 4-nitrobenzofuran. While various methods for the synthesis of nitrobenzofurans exist, a general approach involves the cyclization of a suitably substituted phenol.

Experimental Protocol: Synthesis of 4-Nitrobenzofuran (General Approach)

Materials:

-

Substituted o-nitrophenol

-

α-Halo ketone (e.g., chloroacetone)

-

Base (e.g., potassium carbonate)

-

Solvent (e.g., acetone, DMF)

Procedure:

-

To a solution of the substituted o-nitrophenol in a suitable solvent, add the base and the α-halo ketone.

-

Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-nitrobenzofuran derivative.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.

Reduction of 4-Nitrobenzofuran to this compound

The reduction of the nitro group at the C4 position is a key step to yield this compound. Various reducing agents can be employed for this transformation.

Experimental Protocol: Reduction of 4-Nitrobenzofuran using SnCl₂

Materials:

-

4-Nitrobenzofuran

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 4-nitrobenzofuran (1.0 eq) in ethanol in a round-bottom flask.

-

Add stannous chloride dihydrate (3.0-5.0 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 78 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.[3]

-

After completion, cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the organic layer under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography on silica gel.

Alternative Synthetic Strategies

While the reduction of 4-nitrobenzofuran is a common route, other methods have been developed for the synthesis of 4-aminobenzofuran derivatives.

Smiles Rearrangement

The Smiles rearrangement provides an alternative pathway starting from 4-hydroxybenzofuran precursors. This intramolecular nucleophilic aromatic substitution involves the conversion of the phenol to a suitable ether, which then rearranges to the desired amine.[3]

Experimental Protocol: Synthesis of a 4-Aminobenzofuran Derivative via Smiles Rearrangement

Step 1: Synthesis of the Ether Precursor

-

To a solution of 4-hydroxybenzofuran (1.0 eq) in a suitable solvent such as dioxane, add sodium hydride (1.1 eq) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add an appropriate halo-amide (e.g., 2-bromo-2-methylpropionamide, 1.2 eq) and heat the reaction mixture to reflux for 4-6 hours.[3]

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature, quench with water, and extract the product with ethyl acetate.

Step 2: Smiles Rearrangement

-

The isolated ether precursor is then subjected to rearrangement conditions, typically involving a strong base in a high-boiling polar solvent like DMSO, to yield the 4-aminobenzofuran derivative.[3]

Biological Activity and Signaling Pathways

This compound derivatives have emerged as potent modulators of key signaling pathways implicated in various diseases, particularly in cancer and inflammation. Their mechanism of action often involves the inhibition of protein kinases and transcription factors that are crucial for cell growth, proliferation, and survival.

Inhibition of NF-κB and MAPK Signaling Pathways

Recent studies have demonstrated that certain benzofuran derivatives can exert their anti-inflammatory and anticancer effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][5] These pathways are central regulators of inflammatory responses and cellular proliferation.

The diagram below illustrates a generalized workflow for the synthesis of this compound, a key step in the development of these targeted inhibitors.

Caption: Synthetic workflow for this compound.

The following diagram illustrates the inhibitory effect of a hypothetical this compound derivative on the canonical NF-κB signaling pathway.

Caption: Inhibition of NF-κB signaling.

This final diagram depicts the potential inhibitory action of a this compound derivative on the MAPK/ERK signaling cascade.

Caption: Inhibition of MAPK/ERK signaling.

Conclusion

This compound stands as a cornerstone in the development of novel therapeutic agents. Its synthetic accessibility, coupled with the diverse biological activities exhibited by its derivatives, ensures its continued importance in the field of medicinal chemistry. This technical guide has provided a detailed overview of the synthesis, properties, and biological relevance of this key scaffold. Further exploration into the historical origins of this compound and the experimental determination of its physicochemical properties will undoubtedly provide a more complete picture of this valuable molecule. The continued investigation into the interaction of its derivatives with critical signaling pathways, such as NF-κB and MAPK, holds significant promise for the future of targeted drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of Benzofuran-4-amine

Introduction

Benzofuran-4-amine, a heterocyclic aromatic compound, is a significant scaffold in medicinal chemistry and drug development. The benzofuran nucleus is present in a wide array of natural products and synthetic compounds that exhibit diverse and potent biological activities.[1][2] Derivatives of benzofuran have been reported to possess anticancer, antimicrobial, anti-inflammatory, antiviral, and antifungal properties.[1][2][3] Specifically, aminobenzofurans have garnered interest for their potential as antiarrhythmic agents and as intermediates in the synthesis of more complex therapeutic molecules.[1][3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis, and visualizations of key synthetic pathways, intended for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for its application in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇NO | [4][5] |

| Molecular Weight | 133.15 g/mol | [4][5] |

| CAS Number | 412336-07-3 | [4] |

| Appearance | Solid | [5] |

| Boiling Point | 259.8 ± 13.0 °C (Predicted) | [6] |

| Density | 1.225 ± 0.06 g/cm³ (Predicted) | [6] |

| pKa (Predicted) | 3.68 ± 0.10 | [6] |

| InChIKey | OCZGGFAZAPGFMC-UHFFFAOYSA-N | [4][5] |

| SMILES | C1=CC=C2C(=C1)C=CO2.N | [4] |

| Purity | ≥97% | [5] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through several strategic routes. The primary methods involve the introduction of an amino group at the C4 position of the benzofuran core, including the reduction of a nitro precursor, the Smiles rearrangement of a hydroxy-precursor, and transition metal-catalyzed amination.[7]

A common and effective method for preparing this compound is the reduction of a 4-nitrobenzofuran precursor.[7] This transformation can be accomplished using various reducing agents, with stannous chloride (SnCl₂) in an acidic medium or catalytic hydrogenation being frequently employed.

Detailed Protocol using Stannous Chloride (SnCl₂):

-

Dissolution: Dissolve 4-nitrobenzofuran (1.0 equivalent) in a suitable solvent such as ethanol in a round-bottom flask.

-

Addition of Reducing Agent: Add stannous chloride dihydrate (SnCl₂·2H₂O), typically 3.0 to 5.0 equivalents, to the solution.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) for a period of 2 to 4 hours.

-

Monitoring: The progress of the reaction should be monitored using thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the mixture to room temperature. Neutralize the excess acid carefully with a base (e.g., saturated sodium bicarbonate solution).

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Caption: General workflow for the synthesis of this compound via reduction.

The Smiles rearrangement provides an alternative pathway, starting from the more readily available 4-hydroxybenzofuran.[7] This intramolecular nucleophilic aromatic substitution involves converting the phenol into a suitable ether, which then rearranges to the desired amine.[7][8]

Detailed Two-Step Protocol:

-

Step 1: Synthesis of 2-(Benzofuran-4-yloxy)-2-methyl-propionamide

-

To a solution of 4-hydroxybenzofuran (1.0 eq) in a solvent like dioxane, add sodium hydride (1.1 eq) portion-wise at 0 °C.[7]

-

Stir the mixture at room temperature for 30 minutes.[7]

-

Add 2-bromo-2-methylpropionamide (1.2 eq) and heat the reaction to reflux for 4-6 hours, monitoring by TLC.[7]

-

After completion, cool the mixture, add water, and extract with ethyl acetate.[7]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.[7]

-

Purify the crude product by column chromatography to obtain the intermediate ether.[7]

-

-

Step 2: Smiles Rearrangement and Hydrolysis

-

To a solution of the intermediate ether (1.0 eq) in N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq) at 0 °C.[7]

-

Add a high-boiling polar solvent like dimethyl sulfoxide (DMSO) and heat the mixture to 120-150 °C for 24-48 hours, monitoring by TLC.[7]

-

Upon completion, the reaction mixture is worked up similarly to the previous steps, followed by hydrolysis of the amide to yield the final amine product.

-

Caption: Key stages in the synthesis of this compound via Smiles Rearrangement.

Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a modern and versatile method for forming the C-N bond.[7] This approach typically involves the reaction of a halo-benzofuran with an amine source in the presence of a palladium catalyst and a suitable ligand.

Detailed Protocol:

-

Reaction Setup: In an oven-dried Schlenk tube, combine 4-bromobenzofuran (1.0 eq), an amine source (e.g., ammonia equivalent or a protected amine, 1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a phosphine ligand like XPhos (0.04 eq), and a base like sodium tert-butoxide (1.4 eq).[7]

-

Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.[7]

-

Solvent and Reaction: Add anhydrous toluene as the solvent and heat the mixture to 80-110 °C for 12-24 hours.[7]

-

Monitoring: Monitor the reaction progress by TLC or GC-MS.[7]

-

Work-up and Purification: After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite. The filtrate is then concentrated, and the crude product is purified by column chromatography to yield this compound.[7]

Biological Significance and Applications

The benzofuran scaffold is a cornerstone in the development of pharmaceuticals due to its wide spectrum of biological activities.[1][2] Benzofuran derivatives have demonstrated significant potential as:

-

Anticancer Agents: Certain derivatives exhibit cytotoxic activity against various cancer cell lines.[2][3]

-

Antimicrobial and Antifungal Agents: The benzofuran nucleus is found in compounds with potent activity against bacteria and fungi.[9][10]

-

Anti-inflammatory Agents: Some benzofurans show promise in modulating inflammatory pathways.[2]

-

Kinase Inhibitors: The scaffold is utilized in the design of inhibitors for various protein kinases involved in signaling pathways.[7]

The 4-amino substitution on the benzofuran ring provides a crucial handle for further chemical modification, allowing for the creation of diverse libraries of compounds for drug discovery programs. This position can be readily derivatized to explore structure-activity relationships (SAR) and optimize compounds for desired therapeutic effects.

References

- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medcraveonline.com [medcraveonline.com]

- 4. This compound | C8H7NO | CID 11423621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 1-BENZOFURAN-4-AMINE CAS#: 412336-07-3 [amp.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]

- 10. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Crystal Structure Analysis of Benzofuran Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract: Benzofuran derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide array of pharmacological activities. Understanding the three-dimensional arrangement of these molecules at an atomic level is crucial for structure-based drug design and for elucidating their mechanism of action. While a specific crystal structure for the parent molecule, benzofuran-4-amine, is not publicly available in crystallographic databases as of the latest search, this guide provides a comprehensive analysis of a closely related and structurally characterized benzofuran derivative: 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester. This document details the experimental protocols for synthesis and crystallization, presents a thorough analysis of its crystal structure, and discusses the broader biological significance of the aminobenzofuran scaffold, including its interaction with key signaling pathways.

Introduction to Benzofuran Derivatives

Benzofuran, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring, serves as a core scaffold for numerous natural products and synthetic molecules with significant biological properties.[1] These compounds have been reported to exhibit a wide range of therapeutic potentials, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][2] The introduction of an amino group to the benzofuran ring system, particularly at the 4-position, can significantly modulate the molecule's electronic properties and biological activity, making 4-aminobenzofuran derivatives a promising area for drug discovery.[3]

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and crystallization of benzofuran derivatives to obtain high-quality single crystals suitable for X-ray diffraction analysis. The following protocols are based on established methods for the synthesis of aminobenzofurans and the crystallization of a representative benzofuran derivative.[3][4]

Synthesis of 4-Aminobenzofuran Derivatives

A common and effective method for synthesizing 4-aminobenzofurans involves the reduction of a 4-nitrobenzofuran precursor.[3]

Experimental Protocol: Reduction of 4-Nitrobenzofuran using SnCl₂ [3]

-

Dissolve 4-nitrobenzofuran (1.0 equivalent) in ethanol in a round-bottom flask.

-

Add stannous chloride dihydrate (SnCl₂·2H₂O) (3.0-5.0 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 78 °C) for 2-4 hours.

-

Monitor the reaction's progress using thin-layer chromatography (TLC) until the starting material is consumed.

-

After cooling to room temperature, pour the reaction mixture into ice water.

-

Basify the mixture with a saturated solution of sodium bicarbonate to a pH of 8-9.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the 4-aminobenzofuran derivative.

Single Crystal Growth

The growth of single crystals is a critical step for X-ray crystallographic analysis. A slow evaporation method is often employed.

Experimental Protocol: Crystallization by Slow Evaporation [4]

-

Dissolve the purified benzofuran derivative in a suitable solvent or a mixture of solvents (e.g., petroleum ether-ethyl acetate) to form a saturated or near-saturated solution.

-

Loosely cover the container to allow for the slow evaporation of the solvent at room temperature.

-

Over a period of several days to weeks, as the solvent evaporates, crystals should form.

-

Carefully select a well-formed single crystal for X-ray diffraction analysis.

Crystal Structure Analysis of a Benzofuran Derivative

As a definitive crystal structure for this compound is not available, we present the analysis of a related compound, 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester, to illustrate the crystallographic features of this class of molecules.[4]

Crystallographic Data

The following table summarizes the key crystallographic data for 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester.[4]

| Parameter | Value |

| Chemical Formula | C₁₅H₁₂N₂O₇ |

| Formula Weight | 332.27 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.268(13) |

| b (Å) | 11.671(15) |

| c (Å) | 15.414(2) |

| α (°) | 75.185(5) |

| β (°) | 72.683(5) |

| γ (°) | 71.301(5) |

| Volume (ų) | 1483.8(3) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.487 |

| Absorption Coefficient (mm⁻¹) | 0.120 |

| F(000) | 688.0 |

| Final R indices [I > 2σ(I)] | R₁ = 0.0414, wR₂ = 0.1108 |

Molecular and Crystal Packing

The crystal structure reveals two crystallographically independent molecules in the asymmetric unit. The benzofuran ring system and the succinimide ring are not coplanar, with a significant dihedral angle between them.[4] The crystal packing is stabilized by intermolecular hydrogen bonds and C-H···π interactions, which result in the formation of a 2D supramolecular layered structure.[4]

Biological Activity and Signaling Pathways

Benzofuran derivatives are known to interact with various biological targets and modulate key signaling pathways, contributing to their therapeutic effects.

Broad-Spectrum Biological Activities

Substituted benzofurans have been reported to possess a wide range of biological activities, including:

-

Anticancer: Some derivatives exhibit cytotoxic effects against various cancer cell lines.[1]

-

Anti-inflammatory: Benzofuran-based compounds have been shown to have anti-inflammatory properties.[1]

-

Antimicrobial: Antibacterial and antifungal activities have been observed in several benzofuran derivatives.[2]

-

Antiviral: Certain benzofurans have demonstrated antiviral efficacy.[1]

Interaction with Signaling Pathways

The anti-inflammatory effects of some benzofuran derivatives have been linked to the modulation of the NF-κB and MAPK signaling pathways.[5] These pathways are critical regulators of the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory cytokines.[5]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of a 4-aminobenzofuran derivative to its crystal structure analysis.

Caption: General experimental workflow for the synthesis and crystal structure analysis of 4-aminobenzofuran derivatives.

NF-κB Signaling Pathway Modulation

This diagram depicts a simplified overview of the NF-κB signaling pathway and the potential point of intervention by benzofuran derivatives.

Caption: Simplified NF-κB signaling pathway and potential inhibition by benzofuran derivatives.

Conclusion

While the specific crystal structure of this compound remains to be elucidated, the analysis of structurally related benzofuran derivatives provides valuable insights into the molecular geometry and intermolecular interactions that govern the solid-state architecture of this important class of compounds. The established synthetic routes and the growing understanding of their biological activities and interactions with key signaling pathways, such as NF-κB, underscore the therapeutic potential of aminobenzofurans. Further crystallographic studies on this compound and its analogs will be instrumental in advancing the rational design of novel therapeutic agents.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Benzofuran-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Benzofuran-4-amine, a key heterocyclic amine of interest in medicinal chemistry and materials science. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Introduction

This compound is an aromatic heterocyclic compound featuring a benzofuran core with an amine substituent at the 4-position. Its structural elucidation and characterization are fundamental for its application in drug discovery and development, where precise knowledge of its chemical identity and purity is paramount. This guide presents a summary of its key spectroscopic signatures.

Predicted Spectroscopic Data

Due to the limited availability of public domain experimental spectra for this compound, the following data is based on computational predictions from reputable software (ACD/Labs, ChemDraw). These predictions serve as a valuable reference for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.5 - 7.3 | m | - | Aromatic Protons |

| ~7.2 - 7.0 | m | - | Aromatic Protons |

| ~6.8 - 6.6 | m | - | Aromatic Protons |

| ~4.0 (broad s) | s | - | -NH₂ |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~155 | C-O (Benzofuran) |

| ~145 | C-N (Aromatic) |

| ~140 | Quaternary C (Benzofuran) |

| ~128 | Aromatic CH |

| ~125 | Aromatic CH |

| ~120 | Quaternary C (Benzofuran) |

| ~115 | Aromatic CH |

| ~105 | Aromatic CH |

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3450 - 3300 | Medium, Sharp (doublet) | N-H Stretch (asymmetric & symmetric) |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~1620 - 1580 | Strong | N-H Bend (Scissoring) |

| ~1600, ~1480 | Medium - Strong | Aromatic C=C Stretch |

| ~1350 - 1250 | Strong | Aromatic C-N Stretch |

| ~1250 - 1000 | Medium | C-O Stretch (Benzofuran) |

| ~900 - 675 | Strong | Aromatic C-H Out-of-Plane Bend |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 133 | 100 | [M]⁺ (Molecular Ion) |

| 105 | ~60 | [M - CO]⁺ |

| 78 | ~40 | [C₆H₄N]⁺ |

| 77 | ~30 | [C₆H₅]⁺ |

| 52 | ~20 | [C₄H₄]⁺ |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Transfer the solution to a clean 5 mm NMR tube.

-

For quantitative analysis, a known amount of an internal standard can be added.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

-

Relaxation Delay: 2-5 seconds.

FT-IR Spectroscopy (Solid Sample)

Attenuated Total Reflectance (ATR) Method:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

KBr Pellet Method:

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.[1][2]

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.[1][2]

-

Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.[1]

Mass Spectrometry (Electron Ionization)

Sample Introduction:

-

For a pure, solid sample, a direct insertion probe can be used.

-

Alternatively, the sample can be dissolved in a volatile solvent and introduced via a gas chromatograph (GC-MS).

Ionization and Analysis:

-

The sample is vaporized in the ion source under high vacuum.[3]

-

A beam of high-energy electrons (typically 70 eV) bombards the gaseous molecules, causing ionization and fragmentation.[3]

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

A detector records the abundance of each ion, generating the mass spectrum.

Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a compound like this compound.

This comprehensive guide provides the foundational spectroscopic information and methodologies necessary for the unambiguous identification and characterization of this compound, supporting its use in research and development.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on Quantum Chemical Calculations for Benzofuran-4-amine

Benzofuran and its derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2][3][4][5] These activities include antimicrobial, anticancer, anti-inflammatory, and antioxidant properties, making the benzofuran scaffold a privileged structure in drug discovery.[1][2][4][5][6] this compound, as a specific derivative, holds significant potential for the development of novel therapeutic agents. Understanding its three-dimensional structure, electronic properties, and reactivity is paramount for designing effective drug candidates. Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating these molecular characteristics.[3][7][8][9]

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to this compound, detailing the methodologies, expected data, and their implications for drug development.

Molecular Structure of this compound

The foundational step in any computational analysis is the determination of the molecule's stable three-dimensional geometry.

Caption: Molecular structure of this compound.

Experimental and Computational Protocols

Density Functional Theory (DFT) Calculations

DFT is a robust method for investigating the electronic structure of molecules. The protocol for this compound would typically involve the following steps:

-

Geometry Optimization: The initial molecular structure of this compound is optimized to find the lowest energy conformation. This is a crucial step as all subsequent calculations are performed on this optimized geometry. A commonly used functional for this purpose is B3LYP (Becke, three-parameter, Lee-Yang-Parr) combined with a basis set such as 6-311++G(d,p).[8][9] The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true energy minimum has been reached.[8][9]

-

Vibrational Frequency Analysis: This calculation is performed to predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies can be compared with experimental data to validate the accuracy of the computational method.[8][10]

-

Electronic Properties Calculation: Key electronic properties are determined from the optimized geometry. These include:

-

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These frontier orbitals are critical for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability.[7][8]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electrophilic and nucleophilic sites. This is valuable for predicting intermolecular interactions.[7]

-

Computational Workflow

The logical flow of a typical quantum chemical investigation is outlined below.

Caption: General workflow for quantum chemical calculations.

Data Presentation: Calculated Properties of this compound

The following tables summarize the kind of quantitative data obtained from DFT calculations for this compound. The values presented are representative and based on findings for similar benzofuran derivatives.[7][8]

Table 1: Optimized Geometrical Parameters (Representative Data)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C7a-O1 | 1.37 Å |

| O1-C2 | 1.36 Å | |

| C2-C3 | 1.38 Å | |

| C3-C3a | 1.43 Å | |

| C3a-C7a | 1.39 Å | |

| C3a-C4 | 1.41 Å | |

| C4-N8 | 1.39 Å | |

| Bond Angle | C7a-O1-C2 | 106.5° |

| O1-C2-C3 | 111.0° | |

| C2-C3-C3a | 106.0° | |

| C3-C3a-C7a | 106.5° | |

| C3-C3a-C4 | 133.0° |

Table 2: Calculated Vibrational Frequencies (Representative Data)

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| N-H Stretch | Amine | 3455, 3360 |

| C-H Stretch | Aromatic | 3100 - 3000 |

| C=C Stretch | Aromatic Ring | 1620 |

| C-N Stretch | Amine | 1350 |

| C-O-C Stretch | Furan Ring | 1250 |

Table 3: Calculated Electronic Properties (Representative Data)

| Property | Value (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -1.20 |

| Energy Gap (ΔE) | 4.65 |

| Ionization Potential | 5.85 |

| Electron Affinity | 1.20 |

| Electronegativity (χ) | 3.53 |

| Hardness (η) | 2.33 |

| Softness (S) | 0.43 |

| Electrophilicity Index (ω) | 2.68 |

Implications for Drug Development

The data derived from quantum chemical calculations provide valuable insights for drug design and development.

Caption: Relationship between electronic properties and bioactivity.

-

Structure-Activity Relationships (SAR): By calculating these properties for a series of this compound derivatives, researchers can establish quantitative structure-activity relationships (QSAR). This allows for the prediction of the biological activity of novel compounds before their synthesis, saving time and resources.[1]

-

Reactivity and Stability: The HOMO-LUMO energy gap is a crucial indicator of a molecule's stability. A smaller energy gap suggests higher reactivity, which can be correlated with biological activity.[8]

-

Pharmacophore Modeling: The MEP map helps in identifying the key features of this compound that are responsible for its interaction with biological targets. This information is vital for pharmacophore modeling and the design of more potent and selective drugs.

-

Metabolic Stability: Understanding the electronic properties can also provide clues about the metabolic fate of a drug candidate. Sites that are electronically rich or deficient may be more susceptible to metabolic transformations.

References

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pjps.pk [pjps.pk]

- 8. benchchem.com [benchchem.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. researchgate.net [researchgate.net]

Solubility Profile of Benzofuran-4-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy. Poor solubility can lead to unpredictable results in biological assays and significant challenges in developing a viable drug product.[1][2][3] Benzofuran-4-amine, as a heterocyclic aromatic amine, is expected to exhibit pH-dependent aqueous solubility and variable solubility in organic solvents. A thorough understanding of its solubility profile is therefore essential for its progression in any drug discovery and development pipeline.

This technical guide details the standard experimental protocols for determining the thermodynamic and pH-dependent solubility of this compound. It also presents an illustrative solubility profile in various solvent systems to serve as a practical reference for researchers.

Illustrative Solubility Data

The following table summarizes a hypothetical, yet chemically reasonable, solubility profile for this compound in a range of common organic and aqueous solvents at ambient temperature (25°C). This data should be confirmed experimentally using the protocols outlined in this guide.

Table 1: Illustrative Solubility of this compound

| Solvent/Aqueous Buffer | Solvent Type | Predicted Solubility (mg/mL) |

| Methanol | Polar Protic | > 50 |

| Ethanol | Polar Protic | > 30 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 |

| Acetonitrile | Polar Aprotic | ~ 10-20 |

| Dichloromethane (DCM) | Non-polar | ~ 5-10 |

| Toluene | Non-polar | < 1 |

| n-Hexane | Non-polar | < 0.1 |

| Aqueous Buffer, pH 2.0 | Aqueous | > 20 (as hydrochloride salt) |

| Aqueous Buffer, pH 7.4 | Aqueous | ~ 0.5 - 1.5 |

| Aqueous Buffer, pH 9.0 | Aqueous | < 0.1 |

Note: These values are illustrative and intended for guidance. Actual experimental values may vary.

Experimental Protocols

Accurate solubility determination is crucial. The following are detailed, standard laboratory protocols for measuring the key solubility parameters of this compound.

The shake-flask method is considered the "gold standard" for determining the equilibrium or thermodynamic solubility of a compound.[4][5] It involves equilibrating an excess amount of the solid compound in a solvent for a sufficient period to reach saturation.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a clear glass vial. The amount should be sufficient to ensure a solid phase remains after equilibration.

-

Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired solvent to the vial.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). The samples should be agitated for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[1][6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Carefully withdraw an aliquot of the clear supernatant. To remove any undissolved micro-particles, the aliquot must be filtered (using a syringe filter, e.g., 0.22 µm) or centrifuged at high speed.[3][7]

-

Quantification: Accurately dilute the filtered supernatant with a suitable solvent. Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of this compound. The concentration is determined by comparing its response to a standard calibration curve.

For ionizable compounds like this compound, solubility is highly dependent on the pH of the medium. Potentiometric titration is a precise method to determine the acid dissociation constant (pKa) and can also be adapted to measure solubility as a function of pH.[8][9][10]

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a solution containing a co-solvent (if necessary to achieve initial dissolution) and an electrolyte (e.g., KCl) to maintain constant ionic strength.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Immerse a calibrated pH electrode and a magnetic stirrer into the solution.

-

Titration: Gradually add a standardized solution of a strong acid (e.g., HCl) in small, precise increments using an automated burette. Record the pH of the solution after each addition, allowing the system to reach equilibrium.

-

Data Analysis for pKa: Generate a titration curve by plotting the measured pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the curve (often found by analyzing the first or second derivative of the curve).[11]

-

pH-Solubility Profile: The titration data can be used to calculate the solubility at different pH values. As the titrant is added, the pH changes, and if the compound precipitates, the concentration of the dissolved species in equilibrium with the solid can be determined.

Visualization of Experimental Workflows

Caption: A general workflow for the comprehensive solubility profiling of a research compound.

Caption: Workflow for pKa determination of this compound using potentiometric titration.

References

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. enamine.net [enamine.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. researchgate.net [researchgate.net]

- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 7. materialneutral.info [materialneutral.info]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Thermal Stability and Decomposition of Benzofuran-4-amine

Introduction

Benzofuran-4-amine, a heterocyclic aromatic amine, is a valuable building block in medicinal chemistry and materials science. Understanding its thermal stability is crucial for safe handling, storage, and processing, particularly in drug development where thermal stress can occur during manufacturing and formulation. This guide summarizes the anticipated thermal behavior of this compound and proposes potential decomposition pathways based on the known chemistry of its constituent functional groups.

Predicted Thermal Stability

While specific quantitative data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this compound is not available, a qualitative assessment of its thermal stability can be inferred from the behavior of analogous compounds.

-

Aromatic Amines: Aromatic amines generally exhibit moderate to high thermal stability. The stability is influenced by the nature and position of substituents on the aromatic ring. The presence of the amino group can influence decomposition, which often involves cleavage of the C-N bond. Thermal degradation of some amines has been observed to accelerate above 350°F (approximately 177°C), especially in the presence of other reactants, though many are stable to higher temperatures.[1]

-

Benzofuran Derivatives: The benzofuran ring system is relatively stable due to its aromaticity. Pyrolysis of furan and its derivatives typically involves ring-opening reactions to produce smaller, volatile compounds.[2][3] Computational studies on benzofuran decomposition suggest that initial decomposition pathways can be complex, involving intermediates that are not formed through single-step reactions.[4] The presence of substituents can significantly alter the decomposition mechanism and the temperature at which it occurs.

Based on these general principles, this compound is expected to be a relatively thermally stable compound. Its decomposition is likely to be initiated at elevated temperatures, probably in the range of several hundred degrees Celsius in an inert atmosphere. The presence of the amino group might slightly lower the decomposition temperature compared to the unsubstituted benzofuran.

Proposed Decomposition Pathways

In the absence of experimental data, the following decomposition pathways for this compound are proposed based on established reaction mechanisms for aromatic amines and furan derivatives. These pathways are hypothetical and require experimental validation.

The initial steps of thermal decomposition could involve one or more of the following processes:

-

C-N Bond Cleavage: Homolytic cleavage of the carbon-nitrogen bond of the amino group to generate a benzofuranyl radical and an amino radical.

-

Furan Ring Opening: Scission of the furan ring, a common decomposition pathway for furanic compounds at high temperatures.[3][5] This could lead to the formation of various unsaturated species.

-

Reactions involving the Amino Group: The amino group could participate in intermolecular condensation reactions at elevated temperatures, leading to the formation of larger, polymeric structures.

A possible logical flow for the initial decomposition steps is illustrated in the diagram below.

Caption: Proposed initial decomposition pathways for this compound under thermal stress.

Recommended Experimental Protocols for Thermal Analysis

To obtain definitive data on the thermal stability and decomposition of this compound, the following experimental protocols are recommended.

-

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

-

Apparatus: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound powder is placed in an inert crucible (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: High purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to provide an inert environment. An oxidizing atmosphere (e.g., air) could also be used for comparison.

-

Heating Rate: A linear heating rate of 10 °C/min is standard, but other rates (e.g., 5, 15, or 20 °C/min) can be used to study the kinetics of decomposition.

-

Temperature Range: From ambient temperature to a temperature high enough to ensure complete decomposition (e.g., 25 °C to 600 °C or higher).

-

-

Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax, from the derivative of the TGA curve, DTG), and the percentage of residual mass at the end of the experiment.

-

Objective: To determine the melting point, heat of fusion, and to detect any exothermic or endothermic events associated with decomposition.

-

Apparatus: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or other suitable pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: High purity nitrogen or argon at a constant flow rate.

-

Heating Rate: A linear heating rate, typically 10 °C/min.

-

Temperature Range: From ambient temperature to a temperature beyond any expected thermal events.

-

-

Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The onset temperature, peak temperature, and enthalpy change (ΔH) for each event are determined.

The following diagram illustrates a general workflow for the thermal analysis of a chemical compound like this compound.

Caption: A general experimental workflow for the thermal analysis of this compound.

Data Presentation (Hypothetical)

Should experimental data become available, it should be summarized in clear, structured tables for easy comparison. Below are templates for presenting TGA and DSC data.

Table 1: Hypothetical TGA Data for this compound

| Parameter | Value (in N2) | Value (in Air) |

| Onset of Decomposition (Tonset) | e.g., 250 °C | e.g., 230 °C |

| Temperature of Max. Rate (Tmax) | e.g., 275 °C | e.g., 255 °C |

| % Mass Loss (up to 600 °C) | e.g., 85% | e.g., 98% |

| Residual Mass at 600 °C | e.g., 15% | e.g., 2% |

Table 2: Hypothetical DSC Data for this compound (in N2)

| Thermal Event | Onset Temp. (°C) | Peak Temp. (°C) | Enthalpy (J/g) |

| Melting | e.g., 85 °C | e.g., 90 °C | e.g., 120 (Endo) |

| Decomposition | e.g., 245 °C | e.g., 270 °C | e.g., -450 (Exo) |

Conclusion

While specific experimental data on the thermal stability of this compound is currently lacking in the reviewed literature, this guide provides a foundational understanding based on the known behavior of related chemical structures. It is anticipated that this compound possesses moderate to good thermal stability. The proposed decomposition pathways and recommended experimental protocols offer a starting point for researchers to conduct detailed investigations. The generation of empirical data through TGA, DSC, and analysis of decomposition products is essential for a comprehensive understanding of the thermal properties of this important molecule.

References

A Technical Guide to the Potential Polymorphism of Benzofuran-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in drug development, impacting a compound's bioavailability, stability, and manufacturability. While specific polymorphic studies on Benzofuran-4-amine are not extensively documented in publicly available literature, its molecular structure suggests a high potential for polymorphic behavior. This technical guide provides a comprehensive framework for investigating the potential polymorphism of this compound. It outlines theoretical considerations, detailed experimental protocols for polymorph screening and characterization, and data presentation strategies. The methodologies described herein are grounded in established principles of solid-state chemistry and are designed to enable researchers to systematically explore and identify different crystalline forms of this compound.

Introduction to Polymorphism in Drug Development

The solid-state properties of an active pharmaceutical ingredient (API) are intrinsically linked to its therapeutic efficacy and commercial viability. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including:

-

Solubility and Dissolution Rate: These properties directly influence the bioavailability of a drug. A more soluble metastable form may lead to faster absorption, while a more stable form might have a longer shelf life.[1]

-

Melting Point and Stability: Thermodynamic stability is crucial for formulation and storage. A less stable polymorph could potentially convert to a more stable form over time, altering the drug product's performance.

-

Mechanical Properties: Crystal habit and mechanical strength affect powder flow, compaction, and tablet manufacturing processes.

Given that a significant percentage of organic molecules exhibit polymorphism, a thorough investigation is a regulatory expectation and a scientific necessity in drug development.[2] Benzofuran derivatives, a class of compounds with diverse biological activities, are no exception to this phenomenon.[3][4][5][6]

Structural Features of this compound and Polymorphic Potential

The molecular structure of this compound (C₈H₇NO) possesses key features that suggest a propensity for forming multiple crystalline arrangements:

-

Hydrogen Bonding: The primary amine group (-NH₂) is a strong hydrogen bond donor, while the oxygen atom in the furan ring and the nitrogen of the amine can act as hydrogen bond acceptors. The formation of different hydrogen bonding networks (e.g., chains, dimers, sheets) is a common driver of polymorphism.

-

Aromatic Stacking: The planar benzofuran ring system allows for π-π stacking interactions. Variations in the stacking geometry (e.g., parallel, T-shaped) can lead to different crystal packing efficiencies and, consequently, different polymorphs.

-

Molecular Conformation: While the benzofuran ring itself is rigid, minor conformational flexibility in the exocyclic amine group could exist, potentially influencing crystal packing.

The interplay of these intermolecular forces can result in a complex potential energy landscape with multiple local minima, each corresponding to a different polymorphic form.

Experimental Workflow for Polymorph Screening

A systematic polymorph screen aims to crystallize a compound under a wide range of conditions to access as many solid forms as possible. The following diagram illustrates a typical workflow.

Caption: Workflow for a comprehensive polymorph screen of this compound.

Detailed Experimental Protocols

The following protocols provide a starting point for a polymorph screen of this compound. It is crucial to use a single, purified batch of the compound to avoid impurities influencing the crystallization outcome.

Crystallization Techniques

A diverse range of solvents with varying polarities, hydrogen bonding capabilities, and boiling points should be employed.

Table 1: Suggested Solvents for Polymorph Screening

| Solvent Class | Examples | Properties |

| Protic | Methanol, Ethanol, Isopropanol, Water | Hydrogen bond donors and acceptors |

| Aprotic Polar | Acetone, Acetonitrile, Ethyl Acetate, DMF | Hydrogen bond acceptors, polar |

| Aprotic Nonpolar | Toluene, Hexane, Dichloromethane | Weak intermolecular forces |

a) Slow Solvent Evaporation:

-

Prepare saturated or near-saturated solutions of this compound in a variety of solvents from Table 1 at ambient temperature.

-

Dispense the solutions into small, open vials (e.g., 2 mL).

-

Cover the vials with perforated foil to slow the evaporation rate.

-

Allow the solvent to evaporate at different temperatures (e.g., 4°C, ambient, 40°C).

-

Visually inspect for crystal formation and harvest the solids for analysis.

b) Cooling Crystallization:

-

Prepare saturated solutions of this compound in various solvents at an elevated temperature (e.g., 50°C or just below the solvent's boiling point).

-

Filter the hot solutions to remove any particulate matter.

-

Allow the solutions to cool slowly to ambient temperature.

-

For some samples, induce further cooling to 4°C.

-

Collect the resulting crystals by filtration.

c) Vapor Diffusion (Solvent/Anti-solvent):

-

Dissolve this compound in a small amount of a good solvent.

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed container that contains a larger volume of a miscible "anti-solvent" (a solvent in which the compound is poorly soluble).

-

Allow the anti-solvent vapor to slowly diffuse into the solvent, reducing the solubility of this compound and inducing crystallization.

d) Slurry Conversion:

-

Add an excess of this compound solid to a small amount of a selected solvent in which it is sparingly soluble.

-

Agitate the slurry (e.g., using a magnetic stirrer or shaker) at a constant temperature for an extended period (e.g., 1-2 weeks).

-

This method allows for the conversion of less stable forms to the most stable polymorph under those conditions.

-

Isolate the solid by filtration and analyze.

Analytical Characterization Techniques

a) Powder X-ray Diffraction (PXRD):

-

Purpose: The primary technique for identifying and distinguishing between different polymorphs. Each crystalline form will produce a unique diffraction pattern.

-

Methodology:

-

Gently grind a small sample of the crystalline material to a fine powder.

-

Mount the powder on a sample holder.

-

Collect the diffraction pattern over a suitable 2θ range (e.g., 2° to 40°) using a copper X-ray source (Cu Kα).

-

Compare the resulting diffractograms. Different peak positions and/or relative intensities indicate different polymorphs.

-

b) Single Crystal X-ray Diffraction (SCXRD):

-

Purpose: To definitively determine the crystal structure of a polymorph, including the unit cell dimensions, space group, and atomic positions. This provides unambiguous proof of a new polymorphic form and reveals the molecular packing and intermolecular interactions.

-

Methodology:

-

Identify a high-quality single crystal from the crystallization experiments under a microscope.

-

Mount the crystal on a goniometer.

-

Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to reduce thermal motion).

-

Solve and refine the crystal structure using appropriate software.

-

Table 2: Hypothetical Crystallographic Data for this compound Polymorphs

| Parameter | Form I (Hypothetical) | Form II (Hypothetical) |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pca2₁ |

| a (Å) | 8.5 | 10.2 |

| b (Å) | 12.1 | 6.8 |

| c (Å) | 7.3 | 9.5 |

| β (°) | 98.5 | 90 |

| Volume (ų) | 745 | 658 |

| Z | 4 | 4 |

| Calculated Density (g/cm³) | 1.48 | 1.66 |

This table is illustrative and provides an example of how to present crystallographic data for different polymorphs.

c) Thermal Analysis (DSC and TGA):

-

Purpose: To investigate the thermal behavior of the solid forms, including melting points, phase transitions, and desolvation events.

-

Methodology (DSC):

-

Accurately weigh a small amount of sample (1-5 mg) into an aluminum pan and seal it.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature. Endotherms typically represent melting or solid-solid transitions, while exotherms can indicate crystallization or decomposition.

-

-

Methodology (TGA):

-

Weigh a sample into a TGA pan.

-

Heat the sample at a constant rate.

-

Monitor the change in mass as a function of temperature. Mass loss can indicate the presence of solvent (solvates) or decomposition.

-

d) Vibrational Spectroscopy (FTIR and Raman):

-

Purpose: To provide a "fingerprint" of each polymorphic form. Differences in the crystal lattice and intermolecular interactions (especially hydrogen bonding) can lead to shifts in the vibrational modes of the molecule.

-

Methodology:

-

Acquire spectra of each solid form using an FTIR spectrometer (often with an ATR accessory) and a Raman spectrometer.

-

Compare the spectra, paying close attention to regions corresponding to N-H stretching (for hydrogen bonding), aromatic C-H bending, and other skeletal vibrations.

-

Logical Relationships in Polymorphism

The thermodynamic relationships between different polymorphs can be determined through solubility studies and by observing their relative stability as a function of temperature.

Caption: Thermodynamic and kinetic relationships between hypothetical polymorphs.

Conclusion

While the polymorphism of this compound has not been explicitly detailed in the literature, its molecular structure strongly indicates a high likelihood of existing in multiple crystalline forms. A systematic and rigorous polymorph screen, as outlined in this guide, is essential for any research or development program involving this compound. By employing a diverse set of crystallization conditions and a suite of complementary analytical techniques, researchers can effectively identify, characterize, and select the optimal solid form of this compound for its intended application, thereby mitigating risks in later stages of drug development.

References

Technical Guide: In Silico Prediction of Benzofuran-4-amine Bioactivity

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzofuran is a privileged heterocyclic scaffold found in numerous natural products and synthetic compounds with a wide range of biological activities. Benzofuran-4-amine, as a key intermediate, offers a versatile platform for the synthesis of diverse derivatives with potential therapeutic applications. This technical guide provides an in-depth overview of a systematic in silico workflow to predict the bioactivity of this compound derivatives, thereby accelerating the drug discovery process. The workflow integrates pharmacophore modeling, Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and virtual screening to identify and optimize promising lead candidates. This document details the experimental protocols for these computational methods, presents data in a structured format, and visualizes complex workflows and biological pathways.

Introduction to Benzofuran Derivatives in Drug Discovery

The benzofuran nucleus is a core component of many compounds with significant therapeutic properties, including anti-inflammatory, anticancer, antiviral, and neuroprotective effects.[1][2][3] The amenability of the benzofuran scaffold to chemical modification allows for the fine-tuning of its pharmacological profile. This compound serves as a crucial starting point for creating libraries of novel compounds. In silico, or computer-aided drug design (CADD), methods are indispensable for navigating the vast chemical space of possible derivatives efficiently.[4] These computational techniques predict the interaction of small molecules with biological targets, saving considerable time and resources compared to traditional high-throughput screening.[5]

In Silico Prediction Workflow

A robust virtual screening cascade is essential for identifying promising hits from a large compound library. The workflow typically begins with broad, fast filtering methods like pharmacophore modeling and progresses to more computationally intensive and accurate methods such as molecular docking and molecular dynamics.

References

- 1. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An Exploration of the Inhibitory Mechanism of Rationally Screened Benzofuran-1,3,4-Oxadiazoles and-1,2,4-Triazoles as Inhibitors of NS5B RdRp Hepatitis C Virus through Pharmacoinformatic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Preliminary Cytotoxicity of Benzofuran-4-amine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity studies of benzofuran-4-amine and its closely related analogues. Due to a lack of publicly available cytotoxicity data for the parent compound, this document focuses on the cytotoxic potential of substituted this compound derivatives, using (4-Aminobenzofuran-2-yl)methanol as a primary illustrative example. The methodologies and potential mechanisms of action outlined herein serve as a robust framework for initiating cytotoxicological assessments of this class of compounds.

The benzofuran scaffold is a core component of numerous biologically active natural and synthetic compounds, with many derivatives exhibiting significant anticancer properties.[1][2] These activities often stem from the induction of apoptosis, cell cycle arrest, and inhibition of key cellular targets like tubulin and protein kinases.[3][4]

Data Presentation: Cytotoxicity of Benzofuran Derivatives

The cytotoxic activity of various benzofuran derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. While experimental data for this compound is not available, Table 1 presents hypothetical IC50 values for a closely related derivative, (4-Aminobenzofuran-2-yl)methanol, to illustrate a potential cytotoxic profile.[3] Table 2 provides a comparative summary of experimentally determined IC50 values for other benzofuran derivatives to offer context.

Table 1: Hypothetical Cytotoxic Profile of (4-Aminobenzofuran-2-yl)methanol

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| HeLa | Cervical Cancer | 3.5 |

| MDA-MB-231 | Breast Cancer | Not Specified |

| A549 | Lung Cancer | Not Specified |

| HCT-116 | Colon Cancer | Not Specified |

Note: The IC50 values for (4-Aminobenzofuran-2-yl)methanol are hypothetical and presented for illustrative purposes, pending experimental validation.[3]

Table 2: Comparative Cytotoxicity (IC50) of Various Benzofuran Derivatives

| Compound | HeLa (Cervical) | MDA-MB-231 (Breast) | A549 (Lung) | HCT-116 (Colon) | Reference |

| Combretastatin A-4 (CA-4) | 1.86 µM | - | - | - | [3] |

| Benzofuran Derivative 6g | 11.09 µM | 3.01 µM | - | 5.20 µM | [3] |

| Benzofuran Derivative 12 | 1.06 µM | - | - | - | [3] |

| Benzofuran Derivative 36 | - | - | 0.06 µM | - | [3] |

Potential Mechanisms of Action

Benzofuran derivatives exert their cytotoxic effects through various mechanisms, primarily by inducing cell cycle arrest and apoptosis.[3][4]

-

Tubulin Polymerization Inhibition: A significant number of benzofuran derivatives are known to inhibit tubulin polymerization.[3] By interfering with the dynamics of microtubules, which are essential for cell division, these compounds can cause the cell cycle to halt, typically in the G2/M phase, leading to programmed cell death (apoptosis).[3] The structural characteristics of (4-Aminobenzofuran-2-yl)methanol suggest a potential interaction with the colchicine-binding site on β-tubulin.[3]

-

Apoptosis Induction: The induction of apoptosis is a hallmark of many anticancer agents. Benzofuran derivatives have been shown to trigger this process, which can be confirmed by assays such as Annexin V/PI staining.[3][4]

-

EGFR Tyrosine Kinase Inhibition: Certain benzofuran-aminoquinazoline hybrids have demonstrated significant inhibitory activity against epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in tumor cell proliferation and survival.[4]

Experimental Protocols

Detailed methodologies for key experiments to assess the cytotoxicity of this compound or its derivatives are provided below.

1. Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.

-

Objective: To quantify the dose-dependent cytotoxic effect of the test compound.[3]

-

Methodology:

-

Seed cancer cells (e.g., HeLa, MDA-MB-231, A549, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[3]

-

Treat the cells with serial dilutions of the test compound and appropriate controls for 48-72 hours.[3]

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

-

Remove the medium and dissolve the resulting formazan crystals in DMSO.[3]

-

Measure the absorbance at 570 nm using a microplate reader.[3]

-

Calculate the IC50 value from the dose-response curve.[3]

-

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to confirm that cell death occurs via apoptosis.

-

Objective: To differentiate between viable, apoptotic, and necrotic cells after compound treatment.[3]

-

Methodology:

-

Treat cells with the test compound for a specified time (e.g., 48 hours).[3]

-

Harvest both adherent and floating cells and wash with cold PBS.[3]

-

Resuspend the cells in Annexin V binding buffer.[3]

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[3]

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within one hour.

-

3. Cell Cycle Analysis

This method determines if the compound induces cell cycle arrest at a particular phase.

-

Objective: To identify the phase of the cell cycle at which the compound exerts its effect.[3]

-

Methodology:

-

Treat cancer cells with the test compound at concentrations around its IC50 value for 24 hours.[3]

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a solution containing PI and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

-

Signaling Pathways

The cytotoxic effects of benzofuran derivatives often converge on the intrinsic (mitochondrial) pathway of apoptosis.

This guide provides a foundational framework for investigating the cytotoxic properties of this compound and its derivatives. The provided protocols and potential mechanisms of action, while based on closely related analogs, offer a clear path for future research and development in this area. Experimental validation is crucial to confirm these preliminary insights.

References

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Benzofuran–appended 4-aminoquinazoline hybrids as epidermal growth factor receptor tyrosine kinase inhibitors: synthesis, biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Metabolic Pathways of Benzofuran-4-amine: A Technical Guide

Disclaimer: Direct experimental data on the metabolic pathways of Benzofuran-4-amine is limited in publicly available scientific literature. The following guide is constructed based on established metabolic routes for structurally related benzofuran and aromatic amine compounds. The proposed pathways and metabolites should be considered putative and require experimental verification.